molecular formula C20H39NO3 B3026341 N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide CAS No. 143615-69-4

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Cat. No. B3026341
CAS RN: 143615-69-4
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-LOVRKWTRSA-N
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Description

“N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide” is a chemical compound with the molecular formula C20H39NO3 . It has an average mass of 341.529 Da and a monoisotopic mass of 341.292999 Da . It is also known by other names such as “Acetamide, N-[(3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-” and “N-[(4E)-1,3-Dihydroxy-4-octadecen-2-yl]acetamide” among others .

Scientific Research Applications

Cholesterol Efflux Stimulation

C2 L-threo Ceramide is known to stimulate cholesterol efflux in CHO cells expressing the human ABCA1 receptor . However, this efflux is 50% less than that stimulated by C2 ceramide .

Inhibition of IL-4 Production

This compound inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate . This suggests its potential role in modulating immune responses.

Induction of Cell Cycle Arrest

C2 L-threo Ceramide induces cell cycle arrest in the G0/G1 phase . This property is often associated with the regulation of cell proliferation and growth.

Sphingosine Accumulation

The compound leads to a 7-fold increase in sphingosine accumulation . Sphingosine is a bioactive lipid mediator involved in various cellular processes, including apoptosis and inflammation.

Inhibition of Leukemia Cell Growth

C2 L-threo Ceramide has been found to inhibit the growth of HL-60 leukemia cells . This suggests its potential use in cancer research and therapy.

Reactive Oxygen Species Generation

It has been used to treat protoplasts for reactive oxygen species generation . Reactive oxygen species play a crucial role in cell signaling and homeostasis.

Substrate for Sphingomyelin Synthase 2 Enzyme

C2 Ceramide (d18:1/2:0) has been used as a substrate for sphingomyelin synthase 2 enzyme . This enzyme is involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes.

Production of 2-hydroxyeicosatetraenoic Acid

It is suitable for use as an exogenous supplement in hippocampal cell cultures for the production of 2-hydroxyeicosatetraenoic acid . This acid is a metabolite of arachidonic acid and plays a role in various physiological processes.

properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-LOVRKWTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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